![molecular formula C18H19Cl2N3O3S2 B4543828 N-(2,4-dichlorobenzyl)-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea](/img/structure/B4543828.png)
N-(2,4-dichlorobenzyl)-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea
Description
Synthesis Analysis
The synthesis of thiourea derivatives involves reactions between isothiocyanates and amines or ammonia. These compounds are characterized by their distinct thiourea moiety, which plays a crucial role in their properties and reactivity. For example, the synthesis of thiourea derivatives by refluxing equimolar amounts of isothiocyanate with amines has been documented, showcasing the versatility and reactivity of the thiourea group in forming various derivatives under controlled conditions (Abosadiya et al., 2015).
Molecular Structure Analysis
The molecular structure of thiourea derivatives is often determined using techniques such as single-crystal X-ray diffraction, which provides insights into the arrangement of atoms within the molecule and their spatial orientations. For instance, studies have shown how the crystal structure is stabilized by intra and intermolecular hydrogen bonds, highlighting the significance of hydrogen bonding in determining the molecular geometry and stability of thiourea derivatives (Razak et al., 2015).
Chemical Reactions and Properties
Thiourea derivatives undergo various chemical reactions, reflecting their reactivity and functional versatility. These reactions include transformations that modify the thiourea moiety, influencing the compound's chemical properties and reactivity. For example, the reaction of thioureas with alkyl halides, acid chlorides, and sulfonyl chlorides demonstrates the thiourea group's nucleophilic character and its ability to participate in substitution reactions (Kim et al., 2013).
Physical Properties Analysis
The physical properties of thiourea derivatives, such as solubility, melting point, and crystallinity, are influenced by their molecular structure and intermolecular interactions. For instance, the presence of hydrogen bonding in the crystal structure of these compounds can affect their solubility and melting points, as well as their ability to form stable crystalline structures (Razak et al., 2015).
Chemical Properties Analysis
The chemical properties of thiourea derivatives, such as acidity, basicity, and reactivity towards various reagents, are central to understanding their behavior in chemical reactions. The thiourea moiety's presence significantly impacts these properties, making these compounds valuable in various synthetic and analytical applications. For example, the ability of thiourea derivatives to act as nucleophiles or electrophiles in reactions is a direct consequence of the thiourea group's chemical nature (Kim et al., 2013).
properties
IUPAC Name |
1-[(2,4-dichlorophenyl)methyl]-3-(4-morpholin-4-ylsulfonylphenyl)thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19Cl2N3O3S2/c19-14-2-1-13(17(20)11-14)12-21-18(27)22-15-3-5-16(6-4-15)28(24,25)23-7-9-26-10-8-23/h1-6,11H,7-10,12H2,(H2,21,22,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWEJPGIRGYPOQZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=S)NCC3=C(C=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19Cl2N3O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dichlorobenzyl)-3-[4-(morpholin-4-ylsulfonyl)phenyl]thiourea |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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